molecular formula C9H9NO2 B8317279 3-Methyl-6-nitrostyrene

3-Methyl-6-nitrostyrene

Cat. No. B8317279
M. Wt: 163.17 g/mol
InChI Key: MFYNCWQFZZENAV-UHFFFAOYSA-N
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Patent
US05719152

Procedure details

To a suspension of methyltriphenylphosphnium bromide (18.86 g, 52.8 mmol) in THF (120 mL) was added 0.5M potassium hexamethyldisilazide in toluene (106 mL, 53.0 mmol) at -10° C. The mixture was stirred for 40 min at the same temperature and 3-methyl-6-nitrobenzaldehyde (8.0 g, 48 mmol) in THF (60 mL) was added. The mixture was stirred for 1 h at -10° C. and 0.2N hydrochloric acid (400 mL) was added. The mixture was extracted with ethyl acetate, washed with brine, dried over magnesium sulfate, and concentrated. The residue was purified by silica gel column chromatography with 15:1 hexane/ethyl acetate to give 5.10 g of the title compound (65%).
Quantity
18.86 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
106 mL
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
[Br-].C[Si](C)(C)[N-][Si](C)(C)C.[K+].[C:12]1(C)C=CC=CC=1.[CH3:19][C:20]1[CH:21]=[C:22]([C:25]([N+:28]([O-:30])=[O:29])=[CH:26][CH:27]=1)[CH:23]=O.Cl>C1COCC1>[CH3:19][C:20]1[CH:21]=[C:22]([C:25]([N+:28]([O-:30])=[O:29])=[CH:26][CH:27]=1)[CH:23]=[CH2:12] |f:1.2|

Inputs

Step One
Name
Quantity
18.86 g
Type
reactant
Smiles
[Br-]
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[K+]
Name
Quantity
106 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
CC=1C=C(C=O)C(=CC1)[N+](=O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at -10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography with 15:1 hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=C(C=C)C(=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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